chemical structure and properties of 2-[methyl(quinazolin-4-yl)amino]acetic acid
chemical structure and properties of 2-[methyl(quinazolin-4-yl)amino]acetic acid
Abstract
This technical guide provides a comprehensive scientific overview of the chemical structure, properties, and potential applications of 2-[methyl(quinazolin-4-yl)amino]acetic acid. The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its diverse pharmacological activities.[1][2][3][4][5] This document, intended for researchers, scientists, and drug development professionals, delves into the molecular characteristics of this specific derivative. It outlines a proposed synthetic route, predicted physicochemical and spectroscopic data, and explores potential biological activities based on the extensive literature on related quinazoline compounds. Detailed experimental protocols for synthesis and characterization are provided to facilitate further investigation of this promising molecule.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][5][6][7] The structural versatility of the quinazoline core allows for substitutions at various positions, leading to a wide array of analogues with distinct physicochemical and pharmacological profiles.[2] This guide focuses on a specific derivative, 2-[methyl(quinazolin-4-yl)amino]acetic acid, which incorporates a synthetically accessible N-acetic acid side chain, a feature often utilized to enhance solubility and introduce a potential coordination site for metal ions or a point of attachment for further chemical modification.
Chemical Structure and Identification
The chemical structure of 2-[methyl(quinazolin-4-yl)amino]acetic acid is characterized by a quinazoline core substituted at the 4-position with a methylamino acetic acid group.
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IUPAC Name: 2-[methyl(quinazolin-4-yl)amino]acetic acid
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Molecular Formula: C₁₁H₁₁N₃O₂[8]
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Molecular Weight: 217.23 g/mol (based on the provided formula)
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CAS Number: Not available in the searched databases.[8]
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SMILES: CN(CC(=O)O)c1nccc2ccccc12
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InChI Key: (Predicted) A generated InChI key would be provided upon synthesis and characterization.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 2-[methyl(quinazolin-4-yl)amino]acetic acid. These values are calculated using computational models and provide a preliminary assessment of the compound's druglikeness.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 217.23 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~60-70 Ų | Suggests good potential for oral absorption and cell permeability. |
| Hydrogen Bond Donors | 1 (from the carboxylic acid) | Contributes to solubility and potential interactions with biological targets. |
| Hydrogen Bond Acceptors | 5 (3 from the quinazoline ring and 2 from the carboxylic acid) | Influences solubility and the ability to form hydrogen bonds with target proteins. |
| pKa (acidic) | ~3.5 - 4.5 (for the carboxylic acid) | The carboxylic acid group will be ionized at physiological pH, enhancing aqueous solubility. |
| pKa (basic) | ~4.0 - 5.0 (for the quinazoline nitrogens) | The quinazoline ring can be protonated under acidic conditions. |
Proposed Synthesis
A plausible and efficient synthetic route to 2-[methyl(quinazolin-4-yl)amino]acetic acid is proposed, commencing from the readily available 4-chloroquinazoline. This multi-step synthesis involves a nucleophilic aromatic substitution followed by hydrolysis.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 2-[methyl(quinazolin-4-yl)amino]acetic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-[methyl(quinazolin-4-yl)amino]acetate
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To a solution of 4-chloroquinazoline (1.0 eq) in anhydrous acetonitrile, add ethyl 2-(methylamino)acetate (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl 2-[methyl(quinazolin-4-yl)amino]acetate.
Causality Behind Experimental Choices: Acetonitrile is chosen as a polar aprotic solvent to facilitate the SNAr reaction. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving it to completion. Refluxing provides the necessary activation energy for the substitution.
Step 2: Synthesis of 2-[methyl(quinazolin-4-yl)amino]acetic acid
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Dissolve the ethyl 2-[methyl(quinazolin-4-yl)amino]acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
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Add lithium hydroxide (LiOH) (1.5 eq) to the solution and stir at room temperature.
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Monitor the hydrolysis by TLC until the starting material is consumed.
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Acidify the reaction mixture with 1N HCl to a pH of approximately 3-4, which should precipitate the product.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-[methyl(quinazolin-4-yl)amino]acetic acid.
Causality Behind Experimental Choices: A THF/water solvent system is used to ensure the solubility of both the ester and the inorganic base. Lithium hydroxide is a strong base that effectively hydrolyzes the ester to the corresponding carboxylic acid. Acidification is necessary to protonate the carboxylate and precipitate the final product.
Spectroscopic Characterization (Predicted)
The following tables present the predicted spectroscopic data for 2-[methyl(quinazolin-4-yl)amino]acetic acid based on known data for structurally similar quinazoline derivatives.[9][10][11][12][13]
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | H2 (quinazoline ring) |
| ~8.0 - 8.2 | d | 1H | H5 or H8 (quinazoline ring) |
| ~7.8 - 8.0 | t | 1H | H6 or H7 (quinazoline ring) |
| ~7.6 - 7.8 | t | 1H | H6 or H7 (quinazoline ring) |
| ~7.4 - 7.6 | d | 1H | H5 or H8 (quinazoline ring) |
| ~4.5 | s | 2H | -CH₂- (acetic acid moiety) |
| ~3.4 | s | 3H | -CH₃ (methyl group) |
| ~12.0 | br s | 1H | -COOH (carboxylic acid proton) |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (carboxylic acid) |
| ~160 | C4 (quinazoline ring) |
| ~155 | C2 (quinazoline ring) |
| ~150 | C8a (quinazoline ring) |
| ~134 | C7 (quinazoline ring) |
| ~128 | C5 (quinazoline ring) |
| ~127 | C6 (quinazoline ring) |
| ~122 | C8 (quinazoline ring) |
| ~115 | C4a (quinazoline ring) |
| ~55 | -CH₂- (acetic acid moiety) |
| ~35 | -CH₃ (methyl group) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2500 | Broad | O-H stretch (carboxylic acid) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1620 | Medium | C=N stretch (quinazoline ring)[9][10] |
| ~1580 | Medium | C=C stretch (aromatic ring)[9][10] |
| ~1480 | Medium | C-N stretch[9][10] |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 217 | [M]⁺ (Molecular ion) |
| 172 | [M - COOH]⁺ |
| 144 | [M - CH₂COOH]⁺ |
The fragmentation pattern in mass spectrometry would likely involve the loss of the carboxylic acid group and subsequent fragmentation of the quinazoline ring.[14][15]
Potential Biological Activities and Applications
While no specific biological data exists for 2-[methyl(quinazolin-4-yl)amino]acetic acid, the extensive research on quinazoline derivatives allows for informed predictions of its potential therapeutic applications. Quinazoline-based compounds are known to interact with a variety of biological targets, particularly protein kinases.[16]
Predicted Mechanism of Action: Kinase Inhibition
Many 4-aminoquinazoline derivatives are potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[3] The nitrogen-rich quinazoline core can act as a scaffold that positions key substituents to interact with the ATP-binding pocket of these enzymes. The N-methylamino acetic acid moiety could potentially form hydrogen bonds with key residues in the kinase domain, contributing to binding affinity.
Signaling Pathway Diagram
Caption: Analytical workflow for compound characterization.
Safety and Handling
As with any novel chemical compound, 2-[methyl(quinazolin-4-yl)amino]acetic acid should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A full safety data sheet (SDS) should be developed once the toxicological properties have been evaluated.
Conclusion
2-[methyl(quinazolin-4-yl)amino]acetic acid represents a promising, yet underexplored, derivative of the pharmacologically significant quinazoline scaffold. This technical guide provides a foundational resource for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is practical and relies on well-established chemical transformations. The predicted physicochemical and spectroscopic data offer a valuable reference for future experimental work. Further investigation into the biological activities of this compound, particularly as a kinase inhibitor, is warranted and could lead to the development of novel therapeutic agents.
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